molecular formula C13H25NO3 B2612027 Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate CAS No. 1999336-75-2

Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate

Cat. No. B2612027
CAS RN: 1999336-75-2
M. Wt: 243.347
InChI Key: AOZFDISYGOOPMU-UHFFFAOYSA-N
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Description

“Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate” is a compound that has been mentioned in a patent application by Avilar Therapeutics, Inc . The patent describes compounds and compositions that have an asialoglycoprotein receptor (ASGPR) binding ligand bound to an extracellular protein binding ligand for the selective degradation of the target extracellular protein in vivo to treat disorders mediated by the extracellular protein .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Asymmetric Mannich Reaction : A study outlines the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by asymmetric Mannich reaction, highlighting its significance in producing chiral amino carbonyl compounds, which are crucial in organic synthesis (Yang, Pan, & List, 2009).
  • Protective Agents for Hydroxyl Groups : Research on tert-butyldimethylsilyl derivatives demonstrates their importance in protecting hydroxyl groups during chemical reactions, proving essential for the synthesis of various organic compounds (Corey & Venkateswarlu, 1972).
  • Intermediate in Biologically Active Compounds : Another study presents a rapid synthetic method for a related compound, Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).

Environmental and Genotoxicity Studies

  • Assessment of Genotoxicity : A study evaluating the genotoxic effects of methyl-tert-butyl ether and related compounds on human lymphocytes using the comet assay found significant DNA damage, indicating potential genotoxic risks associated with exposure (Chen et al., 2008).
  • Oxidation and Environmental Degradation : Research into the chemical kinetics of the oxidation of methyl tert-butyl ether (MTBE) suggests that MTBE oxidizes less readily than alkanes, which aligns with its use as an antiknock agent in fuels. The study provides insights into the oxidation processes and potential environmental impacts of MTBE and its derivatives (Brocard, Baronnet, & O'neal, 1983).

properties

IUPAC Name

tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)10(15)8-9-14(7)11(16)17-13(4,5)6/h8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZFDISYGOOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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